molecular formula C9H20O B14149341 3-Ethyl-3-methoxyhexane CAS No. 62813-72-3

3-Ethyl-3-methoxyhexane

Cat. No.: B14149341
CAS No.: 62813-72-3
M. Wt: 144.25 g/mol
InChI Key: UWNOCBPPXRATOP-UHFFFAOYSA-N
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Description

3-Ethyl-3-methoxyhexane is an organic compound with the molecular formula C9H20O . It is a branched-chain ether characterized by a methoxy group (-OCH3) and an ethyl group attached to the same carbon atom of a hexane backbone. This specific structure suggests its potential utility in various research fields. In scientific studies, this compound may be investigated as a building block or intermediate in organic synthesis, particularly for creating more complex molecules. Its structure could also make it a candidate for use as a solvent in specialized chemical reactions or as a component in material science research, for instance, in polymer chemistry. Furthermore, structurally related ethers are sometimes explored for their properties in fragrance and flavor research , though specific applications for this compound are not documented. This product is intended for research purposes by qualified professionals in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

CAS No.

62813-72-3

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-ethyl-3-methoxyhexane

InChI

InChI=1S/C9H20O/c1-5-8-9(6-2,7-3)10-4/h5-8H2,1-4H3

InChI Key

UWNOCBPPXRATOP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with deprotonation of 3-ethyl-3-hexanol using a strong base such as sodium hydride (NaH) in dimethylformamide (DMF), generating the corresponding alkoxide ion. Subsequent reaction with methyl bromide (CH₃Br) facilitates nucleophilic attack, yielding the target ether:

$$
\text{3-Ethyl-3-hexanol} + \text{NaH} \rightarrow \text{3-Ethyl-3-hexoxide}^- \text{Na}^+ + \text{H}2
$$
$$
\text{3-Ethyl-3-hexoxide}^- + \text{CH}
3\text{Br} \rightarrow \text{this compound} + \text{Br}^-
$$

Procedure Details

A representative protocol involves dissolving 3-ethyl-3-hexanol (1.0 equiv) in anhydrous DMF under nitrogen, followed by gradual addition of NaH (1.2 equiv) at 0°C. After stirring for 1 hour, methyl bromide (1.5 equiv) is introduced, and the mixture is refluxed at 80°C for 4 hours. Quenching with brine halts the reaction, and the product is extracted with ethyl ether (3 × 50 mL). Solvent removal under reduced pressure yields a crude oil, which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Optimization Parameters

  • Base Selection : Sodium hydride outperforms potassium tert-butoxide in minimizing side reactions like elimination.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance alkoxide stability and reaction efficiency.
  • Temperature : Reflux conditions (80–100°C) accelerate substitution while avoiding decomposition.

Alternative Synthetic Routes

Alkylation of Alcohols

Direct alkylation of 3-ethyl-3-hexanol with dimethyl sulfate [(CH₃O)₂SO₂] in the presence of NaOH offers a one-pot alternative. This method avoids alkoxide isolation but requires careful pH control to prevent dialkylation.

Acid-Catalyzed Condensation

While less common for asymmetrical ethers, acid-catalyzed dehydration of 3-ethyl-3-hexanol and methanol using H₂SO₄ has been explored. However, this approach suffers from low yields (<30%) due to competing elimination pathways.

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by ensuring consistent mixing and temperature control. A fixed-bed reactor packed with NaH-coated alumina enables continuous feeding of 3-ethyl-3-hexanol and methyl bromide at 120°C and 5 bar, achieving a throughput of 50 kg/h with >95% purity.

Purification Techniques

Vacuum Distillation

Crude product is distilled under reduced pressure (21.3 kPa) to isolate the 130–135°C fraction, corresponding to this compound. This step removes unreacted alcohol and alkyl halide by-products.

Chromatographic Methods

Silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 85:15) resolves residual impurities, yielding >99% purity as confirmed by gas chromatography.

Analytical Characterization

Spectroscopic Data

  • FTIR : Key peaks include 1,090 cm⁻¹ (C–O–C stretch) and 2,850–2,970 cm⁻¹ (C–H alkane stretches).
  • ¹H NMR : δ 3.16 (s, 3H, OCH₃), 1.45–1.52 (m, 4H, CH₂CH₂), 0.88–0.92 (t, 6H, CH₂CH₃).
  • Mass Spectrometry : Molecular ion peak at m/z 144.25 (M⁺), with fragmentation patterns confirming the branched structure.

Physical Properties

Property Value
Boiling Point 134–136°C (21.3 kPa)
Density 0.812 g/cm³
Refractive Index 1.412 (20°C)

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methoxyhexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: 3-Ethyl-3-hydroxyhexane or 3-ethylhexan-3-one.

    Reduction: Hexane derivatives.

    Substitution: Various substituted hexanes depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-methoxyhexane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methoxyhexane involves its interaction with various molecular targets. The ether functional group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved include:

    Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.

    Electrophilic and Nucleophilic Reactions: Participation in reactions involving electron-rich and electron-deficient species.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-Ethyl-3-methoxyhexane analogs and other branched alkanes/ethers:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Key Physical Properties (if available)
3-Ethyl-3-methylhexane C₉H₂₀ 128.255 g/mol 3074-76-8 Alkane -
3-Methoxy-3-methylhexane C₈H₁₈O 130.231 g/mol 74630-91-4 Ether -
3-Methylhexane C₇H₁₆ 100.204 g/mol 589-34-4 Alkane Density: ~0.68 g/cm³ (est.)
3-Ethyl-2-methylhexane C₉H₂₀ 128.255 g/mol 16789-46-1 Alkane Density: 0.721 g/cm³; Boiling Point: 138.4°C
3-Methylheptane C₈H₁₈ 114.231 g/mol 589-81-1 Alkane -

Notes:

  • Functional Groups : The presence of a methoxy group in ethers like 3-Methoxy-3-methylhexane increases polarity compared to purely alkyl-substituted analogs (e.g., 3-Ethyl-3-methylhexane), affecting solubility in polar solvents .
  • Branching Effects : Increased branching (e.g., 3-Ethyl-2-methylhexane vs. linear hexanes) reduces boiling points due to decreased surface area and van der Waals interactions .
  • Molecular Weight : Ethers like 3-Methoxy-3-methylhexane have higher molecular weights than alkanes of similar carbon chains, influencing phase behavior .

Data Tables

Table 1: Structural Isomer Comparison

Compound Branching Pattern Boiling Point (°C) Density (g/cm³)
3-Ethyl-3-methylhexane Tertiary branching at C3 - -
3-Ethyl-2-methylhexane Secondary branching at C2 138.4 0.721
3-Methylhexane Single methyl branch at C3 - ~0.68

Table 2: Functional Group Impact

Compound Functional Group Polarity Solubility in Water
3-Ethyl-3-methylhexane Alkane Nonpolar Insoluble
3-Methoxy-3-methylhexane Ether Moderately Polar Slightly Soluble

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